

Furtrethonium Iodide: Application Notes and Protocols for In Vitro Research

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Compound of Interest

Compound Name: Furtrethonium iodide

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Introduction

Furtrethonium iodide is a synthetic quaternary ammonium compound that functions as a cholinergic agonist, specifically targeting muscarinic acetylcholine receptors (mAChRs). As a parasympathomimetic agent, it mimics the effects of acetylcholine, leading to the stimulation of smooth muscles and glands. Its primary mechanism of action involves the activation of M2 and M3 muscarinic receptor subtypes, which are predominantly expressed in the heart, smooth muscle, and glandular tissues. This document provides detailed application notes and protocols for the in vitro characterization of **furtrethonium iodide**, offering guidance for researchers investigating its pharmacological properties.

Mechanism of Action

Furtrethonium iodide is a direct-acting muscarinic agonist.^[1] It binds to and activates muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors initiates distinct intracellular signaling cascades depending on the receptor subtype.

- **M3 Muscarinic Receptors:** Primarily coupled to Gq/11 proteins, the activation of M3 receptors stimulates phospholipase C (PLC).^{[2][3]} PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular

calcium (Ca²⁺), which in turn activates various calcium-dependent processes, including smooth muscle contraction.[2] DAG activates protein kinase C (PKC), further modulating cellular responses.[2]

- **M2 Muscarinic Receptors:** These receptors are coupled to Gi/o proteins.[2][3] Upon activation, the Gi alpha subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3] The beta-gamma subunit complex of the G-protein can also directly modulate the activity of ion channels, such as opening potassium channels, which leads to hyperpolarization and a decrease in cellular excitability, particularly in cardiac tissue.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for **furtrethonium iodide** in publicly accessible literature, the following table presents representative data for the well-characterized muscarinic agonist, carbachol, in common in vitro assays. These values can serve as a reference for designing experiments and interpreting results with **furtrethonium iodide**, which is expected to exhibit a similar pharmacological profile.

Agonist	Preparation	Assay Type	Parameter	Value	Reference
Carbachol	Guinea Pig Ileum	Isometric Contraction	pD2	5.83	[4]
Carbachol	Guinea Pig Ileum	Isometric Contraction	EC50	1.48 µM	[4]
Carbachol	Mouse Bladder	Isometric Contraction	pEC50	5.66 ± 0.04	[5]
Carbachol	Isolated Smooth Muscle Cells	Contraction Assay	Affinity Constant (K)	9.5 ± 3.7 µM	[6]

Experimental Protocols

The following are detailed protocols adapted from established methods for characterizing muscarinic agonists in vitro. These can be modified for the specific investigation of

furtrethonium iodide.

Protocol 1: Isolated Tissue Contractility Assay (e.g., Guinea Pig Ileum)

This protocol assesses the contractile response of smooth muscle tissue to a muscarinic agonist.

Materials:

- Guinea pig ileum segment
- Organ bath system with isometric force transducer
- Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 2.5 mM CaCl₂, 25 mM NaHCO₃, 11.1 mM glucose), continuously gassed with 95% O₂ / 5% CO₂ at 37°C
- **Furtrethonium iodide** stock solution
- Acetylcholine or Carbachol (as a positive control)
- Atropine (as a competitive antagonist)

Procedure:

- **Tissue Preparation:** Euthanize a guinea pig and dissect a segment of the terminal ileum. Cleanse the segment of mesenteric attachments and luminal contents. Cut the ileum into segments of approximately 2-3 cm.
- **Mounting:** Mount the ileum segment vertically in an organ bath containing Krebs-Henseleit solution maintained at 37°C and gassed with 95% O₂ / 5% CO₂. Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.
- **Equilibration:** Apply an initial tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
- **Concentration-Response Curve:**

- Add increasing concentrations of **furtrethonium iodide** to the organ bath in a cumulative manner (e.g., from 1 nM to 100 μ M).
- Allow the response to each concentration to stabilize before adding the next concentration.
- Record the contractile force generated at each concentration.
- Data Analysis:
 - Plot the contractile response (as a percentage of the maximum response) against the logarithm of the agonist concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the E_{max} (the maximum response). The pD₂ (-log EC₅₀) can also be calculated.

Protocol 2: Cell-Based Calcium Flux Assay

This protocol measures the increase in intracellular calcium concentration in response to receptor activation in a cell line expressing the target muscarinic receptor (e.g., M3).

Materials:

- HEK293 or CHO cells stably expressing the human M3 muscarinic receptor
- Cell culture medium (e.g., DMEM with 10% FBS)
- Fluo-4 AM or other calcium-sensitive fluorescent dye
- Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
- **Furtrethonium iodide** stock solution
- Carbachol (as a positive control)
- Atropine (as a competitive antagonist)
- Fluorescence plate reader with automated injection capabilities

Procedure:

- Cell Culture: Plate the M3-expressing cells in a 96-well black, clear-bottom plate and grow to confluence.
- Dye Loading:
 - Aspirate the culture medium and wash the cells with HBSS.
 - Load the cells with Fluo-4 AM (e.g., 2-5 μ M in HBSS) for 60 minutes at 37°C.
 - Wash the cells twice with HBSS to remove excess dye.
- Assay:
 - Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).
 - Measure the baseline fluorescence.
 - Inject varying concentrations of **furtrethonium iodide** into the wells and immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).
- Data Analysis:
 - The change in fluorescence (F/F_0 , where F is the fluorescence at a given time and F_0 is the baseline fluorescence) is proportional to the change in intracellular calcium concentration.
 - Plot the peak fluorescence change against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50.

Visualizations

Signaling Pathways

Caption: M3 Muscarinic Receptor Signaling Pathway.

Caption: M2 Muscarinic Receptor Signaling Pathway.

Experimental Workflow

Caption: General Experimental Workflow for In Vitro Agonist Characterization.

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